SB 243213

Übersicht

Beschreibung

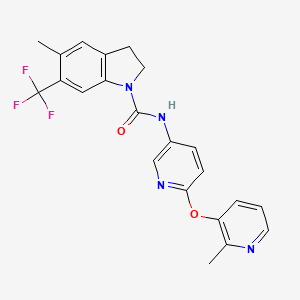

SB-243213 ist ein Forschungschemikalie, das für seine selektive inverse Agonistenaktivität am 5-Hydroxytryptamin-2C-Rezeptor bekannt ist. Diese Verbindung wurde auf ihre potenziellen anxiolytischen Wirkungen und ihre hohe Selektivität für den 5-Hydroxytryptamin-2C-Rezeptor gegenüber anderen Rezeptorsubtypen untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung selektiver inverser Agonisten.

Biologie: Die Forschung konzentrierte sich auf ihre Auswirkungen auf den 5-Hydroxytryptamin-2C-Rezeptor, der an verschiedenen physiologischen Prozessen beteiligt ist.

Wirkmechanismus

SB-243213 entfaltet seine Wirkungen durch selektive Bindung an den 5-Hydroxytryptamin-2C-Rezeptor und wirkt als inverser Agonist. Diese Bindung hemmt die Aktivität des Rezeptors und führt zu anxiolytischen Wirkungen. Die hohe Selektivität der Verbindung für den 5-Hydroxytryptamin-2C-Rezeptor gegenüber anderen Rezeptorsubtypen trägt zu ihrer Wirksamkeit und reduzierten Nebenwirkungen bei .

Wirkmechanismus

Target of Action

SB 243213, also known as 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, primarily targets the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is involved in various functions, including anxiety, appetite, mood, and perception .

Mode of Action

This compound acts as a selective inverse agonist for the 5-HT2C receptor . An inverse agonist reduces the activity of a receptor beyond its basal level, essentially producing the opposite effect of an agonist. This compound has better than 100x selectivity for 5-HT2C over all other receptor subtypes tested .

Biochemical Pathways

The 5-HT2C receptor is part of the serotonin system, which plays a key role in regulating mood, anxiety, feeding, and reproductive behavior. By acting as an inverse agonist, this compound reduces the activity of this receptor, thereby modulating these serotonin-dependent processes .

Pharmacokinetics

It is known to be orally active and exhibits a long duration of action .

Result of Action

This compound has been found to have anxiolytic effects , meaning it can reduce anxiety .

Biochemische Analyse

Biochemical Properties

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a receptor modulator, influencing cellular receptors by acting as an antagonist, agonist, or reverse agonist . This interaction can alter the receptor’s activity, leading to changes in cellular responses.

Cellular Effects

The compound 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating receptor activity, it can affect downstream signaling cascades, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors involved.

Molecular Mechanism

At the molecular level, 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Metabolic Pathways

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of the cell and contribute to the compound’s biochemical effects .

Vorbereitungsmethoden

Die Synthese von SB-243213 umfasst mehrere Schlüsselschritte. Zunächst reagiert 1-Methoxy-4-nitro-2-trifluormethylbenzol mit 4-Chlorphenoxyacetonitril in Gegenwart von Kalium-tert-butoxid zu Arylacetonitril. Dieser Zwischenprodukt wird katalytisch hydriert, um Indol zu bilden, das mit Natriumcyanoborhydrid und Essigsäure zu Indolin weiter reduziert wird . Industrielle Produktionsmethoden folgen typischerweise ähnlichen Synthesewegen, können aber für die großtechnische Produktion optimiert sein.

Analyse Chemischer Reaktionen

SB-243213 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.

Vergleich Mit ähnlichen Verbindungen

SB-243213 ist in seiner hohen Selektivität und langen Wirkungsdauer im Vergleich zu anderen 5-Hydroxytryptamin-2C-Rezeptorantagonisten einzigartig. Zu ähnlichen Verbindungen gehören:

SB-206553: Ein weiterer selektiver 5-Hydroxytryptamin-2C-Rezeptorantagonist mit anxiolytischen Eigenschaften.

SB-242084: Bekannt für sein Potenzial zur Behandlung von Angstzuständen und Depressionen. SB-243213 zeichnet sich durch sein verbessertes anxiolytisches Profil und das Fehlen von Toleranz- und Entzugserscheinungen aus.

Eigenschaften

IUPAC Name |

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETBBVYSBABLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047323 | |

| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200940-22-3 | |

| Record name | 2,3-Dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200940-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-243213 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-243213 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MR8DB4PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.